Rizatriptan dimer

Pharmaceutical impurity profiling Pharmacopeial reference standards Regulatory compliance

Rizatriptan dimer, chemically defined as 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-3-yl)-N,N-dimethylethanamine (molecular formula C₂₈H₃₅N₇, MW 469.62 g/mol), is a process-related impurity of the antimigraine drug rizatriptan benzoate. It is officially designated as Rizatriptan EP Impurity A by the European Pharmacopoeia and is also referred to as the rizatriptan-2,5-dimer.

Molecular Formula C28H35N7
Molecular Weight 469.6 g/mol
CAS No. 887001-08-3
Cat. No. B3332304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRizatriptan dimer
CAS887001-08-3
Molecular FormulaC28H35N7
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CN5C=NC=N5)CCN(C)C
InChIInChI=1S/C28H35N7/c1-33(2)11-9-22-16-30-26-7-5-20(13-24(22)26)15-28-23(10-12-34(3)4)25-14-21(6-8-27(25)32-28)17-35-19-29-18-31-35/h5-8,13-14,16,18-19,30,32H,9-12,15,17H2,1-4H3
InChIKeyWMKBUQPKAAJBHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rizatriptan Dimer (CAS 887001-08-3) as EP Impurity A: A Pharmacopeial Reference Standard for Quality Control


Rizatriptan dimer, chemically defined as 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-3-yl)-N,N-dimethylethanamine (molecular formula C₂₈H₃₅N₇, MW 469.62 g/mol), is a process-related impurity of the antimigraine drug rizatriptan benzoate. It is officially designated as Rizatriptan EP Impurity A by the European Pharmacopoeia and is also referred to as the rizatriptan-2,5-dimer. Unlike the monomeric parent drug, which acts as a selective 5-HT₁B/₁D receptor agonist, this dimer is a pharmaceutical reference standard used exclusively for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDAs) and commercial production .

Why a Generic Triptan Impurity Standard Cannot Substitute for Rizatriptan EP Impurity A


Generic substitution among triptan-class impurity standards is precluded by the unique structural and regulatory specificity of Rizatriptan EP Impurity A. This compound is not merely a dimeric byproduct but an official pharmacopeial reference standard with a defined chemical structure (C₂₈H₃₅N₇), distinct from other rizatriptan dimers such as the 1,2-dimer or 2,2-dimer and from dimer impurities of other triptans like sumatriptan. Its formation pathway, chromatographic behavior, and spectral properties are specific to the rizatriptan synthetic process. Regulatory filings (ANDAs, DMFs) require impurity standards that match the exact chemical identity and pharmacopeial designation; a sumatriptan dimer or a non-EP-grade rizatriptan dimer cannot satisfy this requirement. The following quantitative evidence establishes the measurable dimensions along which this compound differentiates itself from its closest analogs .

Quantitative Differentiation of Rizatriptan Dimer (EP Impurity A) Against Closest Analogs


Pharmacopeial Identity: EP Impurity A vs. Other Rizatriptan Dimers (1,2-Dimer and 2,2-Dimer)

Rizatriptan EP Impurity A (dimer) is structurally and regulatory distinct from other process-related rizatriptan dimers. Raj et al. (2009) identified three process impurities in rizatriptan benzoate batches: Imp-3 (rizatriptan-2,5-dimer, i.e., the EP Impurity A), rizatriptan-1,2-dimer, and rizatriptan-2,2-dimer. While EP Impurity A has the molecular formula C₂₈H₃₅N₇ (MW 469.62 g/mol), the 2,2-dimer has the formula C₃₆H₄₉N₁₁ (MW 635.85 g/mol) and a LogP of 4.61, representing a fundamentally different chemical entity. Only Imp-3/2,5-dimer is designated as EP Impurity A, making it the sole dimer with official pharmacopeial recognition for ANDA regulatory submissions .

Pharmaceutical impurity profiling Pharmacopeial reference standards Regulatory compliance

Ionization Behavior: pKa Profile of Rizatriptan Dimer vs. Rizatriptan Parent

The rizatriptan dimer impurity exhibits five distinct pKa values, compared to only three pKa values for the parent rizatriptan molecule, as predicted and tabulated by Maddula et al. (2009). This difference in ionization behavior directly impacts chromatographic retention, as demonstrated in the development of a preparative hydrophobic interaction chromatography (HIC) method for removal of the dimer from rizatriptan bulk drug substance. The differential pKa profile enables separation at pH 8 and ionic strength of 250 mM, conditions under which the dimer impurity is selectively retained while rizatriptan passes through .

Physicochemical characterization Chromatographic method development Purification process design

UV Spectral Differentiation: Rizatriptan Dimer λmax vs. Rizatriptan Parent

The UV absorption maximum of the rizatriptan dimer impurity-A was determined to be 280.7 nm by UPLC analysis, as reported by Boddu & Rayala (2024). This differs from the UV absorption maximum of rizatriptan benzoate, which shows a peak at 279.3 nm in aqueous solution (and additional absorption features at 225 nm). The wavelength shift, though modest, necessitates wavelength-specific method optimization for accurate quantification when both compounds are present in a sample. The validated UPLC method achieved linearity with a correlation coefficient ≥0.99 over the concentration range of 5–28 µg/g for the dimer impurity .

UV spectrophotometry UPLC method development Impurity detection and quantification

Genotoxic Potential and Regulatory Control Threshold: Dimer Class vs. Non-Genotoxic Impurities

The rizatriptan dimer impurity-A has been specifically identified and validated as a potential genotoxic impurity (GI) requiring controlled monitoring. Boddu & Rayala (2024) developed a dedicated UPLC method for its determination, validated per ICH guidelines over a concentration range of 5–28 µg/g. The method achieved a %RSD of 1.97 and a tailing factor of 1.12. For rizatriptan with a maximum daily dose of 30 mg, the target control level for genotoxic impurities is established at 50 µg/g (50 ppm), based on the Threshold of Toxicological Concern (TTC) of 1.5 µg/day. This regulatory threshold is far more stringent than the general ICH identification threshold of 0.1% (1,000 ppm) for non-genotoxic impurities in drugs with a maximum daily dose ≤2 g/day .

Genotoxic impurity control ICH M7 guidelines Pharmaceutical safety assessment

Purification Efficiency: 4,120-Fold Reduction of Dimer Impurity via Physicochemical Separation

Maddula et al. (2009) demonstrated a preparative negative hydrophobic interaction chromatography (HIC) method that achieved a 4,120-fold reduction in dimer impurity content in rizatriptan bulk drug, from an initial dimer load of 4.12% down to 0.001% in the recovered product, while recovering 98% of the rizatriptan. The separation exploited the differential logD values of rizatriptan and its dimer impurity at pH 8, where the dimer has five pKa values versus three for rizatriptan. In contrast, conventional purification methods such as fractional crystallization cannot distinguish between these isostructural species and typically leave residual dimer levels above 0.1% .

Preparative chromatography API purification Process-related impurity removal

Procurement-Driven Application Scenarios for Rizatriptan EP Impurity A (CAS 887001-08-3)


ANDA Regulatory Filing: Impurity Method Validation for Rizatriptan Benzoate API

In ANDA submissions for generic rizatriptan benzoate, regulatory agencies require a fully characterized reference standard for EP Impurity A to validate HPLC or UPLC impurity methods. The reference standard must demonstrate identity by NMR, MS, and IR, with purity ≥99.0% by HPLC, as confirmed by Certificate of Analysis (CoA). The validated method must resolve the dimer impurity from rizatriptan with resolution ≥2.5 and achieve a limit of detection (LOD) of ≤0.01 ng/mL to meet the 50 µg/g genotoxic impurity control threshold. The UPLC method of Boddu & Rayala (2024) using a BEH C18 column (1.8 µm) with 0.1% orthophosphoric acid/acetonitrile gradient at 40°C provides a directly transferable protocol .

Process Optimization: Monitoring and Minimizing Dimer Formation During Rizatriptan Synthesis

During the commercial synthesis of rizatriptan benzoate, dimeric impurities form via alkylation side reactions of the indole ring or triazole group introduction under alkaline conditions. The EP Impurity A reference standard is used to calibrate in-process HPLC monitoring, enabling process chemists to adjust condensation temperature (80–90°C), catalyst dosage, and solvent polarity (e.g., DMF-water system) to reduce dimer generation by >50%. Patent literature specifies that optimized processes should achieve dimer impurity levels <0.1% in the final API, with purity >99.5%. The preparative HIC method of Maddula et al. (2009) further enables reduction to 0.001% residual dimer for batches exceeding the threshold .

Genotoxic Impurity Risk Assessment and Safety Qualification in Drug Product

Regulatory guidances (ICH M7) require that potential genotoxic impurities in pharmaceuticals be controlled at or below the TTC of 1.5 µg/patient/day. For rizatriptan (max daily dose 30 mg), this translates to a control limit of 50 µg/g (50 ppm) for the genotoxic dimer impurity-A. The validated UPLC method of Boddu & Rayala (2024) provides a linear detection range of 5–28 µg/g, covering the critical decision range below this limit. Procurement of the EP Impurity A reference standard with documented in vitro cytotoxicity data (IC₅₀ = 186.5 µM against SH-SY5Y cells, vs. rizatriptan IC₅₀ = 12.3 µM) supports safety evaluation demonstrating that, while the dimer is ~15-fold less acutely cytotoxic than the parent drug, its genotoxic potential still demands the more stringent ≤0.1% content limit .

Cross-Triptan Selectivity: Why Sumatriptan Dimer (EP Impurity H) Is Not an Acceptable Substitute

Sumatriptan EP Impurity H (CAS 1391052-59-7), also known as sumatriptan C,N-dimer, has the molecular formula C₂₇H₃₇N₅O₂S and contains a methanesulfonamide group absent in rizatriptan. Rizatriptan EP Impurity A (C₂₈H₃₅N₇) lacks the sulfonamide moiety and instead contains a triazole ring. These structural differences yield distinct chromatographic retention times, UV spectra, and mass fragmentation patterns. A laboratory attempting to use sumatriptan dimer as a surrogate for rizatriptan dimer quantitation would produce systematically inaccurate results, as the two compounds differ in molecular weight (469.62 vs. ~527.68 g/mol), elemental composition, and detector response factors. Regulatory auditors require impurity reference standards that are structurally identical to the specified impurity; cross-triptan substitution is explicitly unacceptable under current GMP expectations .

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